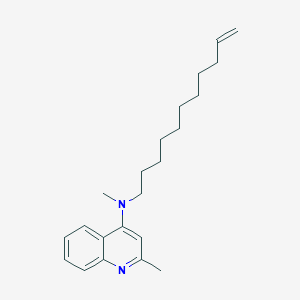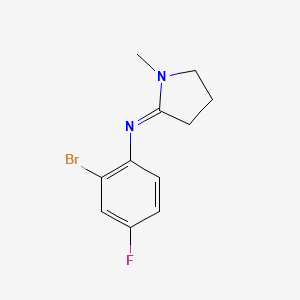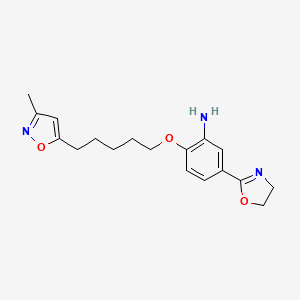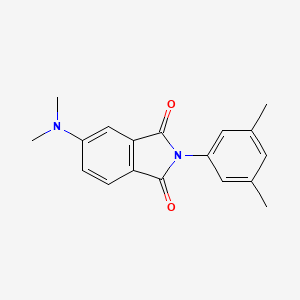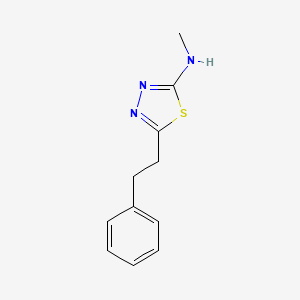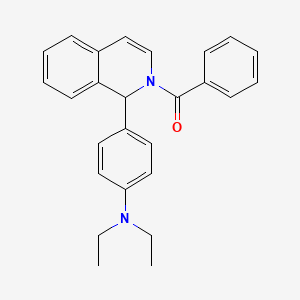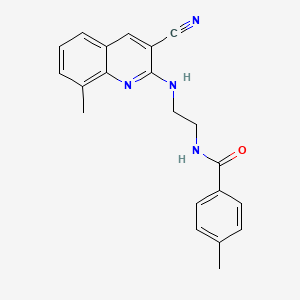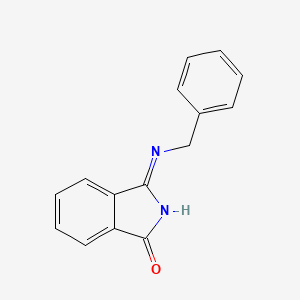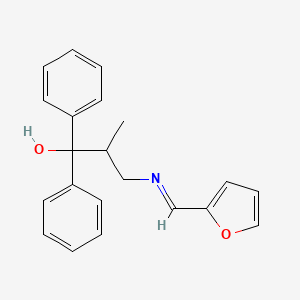
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrole ring substituted with a methyl group at the nitrogen atom and an ethylcarbamate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of (1-Methyl-1H-pyrrol-3-yl)methanol with ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
(1-Methyl-1H-pyrrol-3-yl)methanol+Ethyl isocyanate→(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethylcarbamate group.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-4-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-3-yl)methyl methylcarbamate
Uniqueness
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the ethylcarbamate group also imparts distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
88054-29-9 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1-methylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C9H14N2O2/c1-3-10-9(12)13-7-8-4-5-11(2)6-8/h4-6H,3,7H2,1-2H3,(H,10,12) |
Clave InChI |
YBEFKCPAAONONR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCC1=CN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


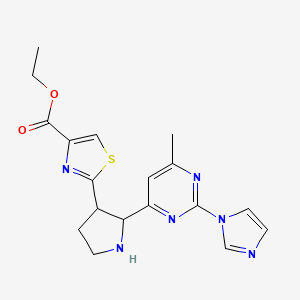
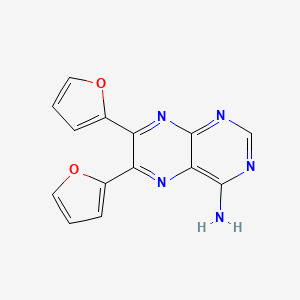
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

